(2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
Description
The compound “(2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone” is a heterocyclic hybrid molecule featuring a thiazole ring, a pyrrolidine scaffold, and a benzimidazole moiety. The methanone linker bridges these two heterocyclic systems, influencing the compound’s spatial arrangement and pharmacophoric compatibility.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-11-17(24-13(3)19-11)18(23)21-9-8-14(10-21)22-12(2)20-15-6-4-5-7-16(15)22/h4-7,14H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXRKQGEWRDJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole and imidazole intermediates, followed by their coupling with the pyrrolidine moiety.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Imidazole Synthesis: The imidazole ring can be synthesized using the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The final step involves coupling the synthesized thiazole and imidazole intermediates with a pyrrolidine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and imidazole rings, leading to the formation of sulfoxides and N-oxides, respectively.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug discovery programs targeting diseases such as cancer or infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its heterocyclic rings and functional groups.
Mechanism of Action
The mechanism by which (2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole and imidazole rings can form hydrogen bonds and π-π interactions with proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound’s structural uniqueness lies in its combination of thiazole, benzimidazole, and pyrrolidine. Below is a comparative analysis with related derivatives:
| Compound | Key Structural Features | Pharmacological Activity | Synthetic Methodology |
|---|---|---|---|
| Target Compound | Thiazole + benzimidazole-pyrrolidine + methanone linker | Not explicitly reported in evidence; inferred potential for kinase inhibition or antimicrobial activity based on structural analogs | Likely involves multi-step coupling of thiazole and benzimidazole-pyrrolidine precursors |
| 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-1-ylmethanone | Thiazole + pyrazole + thienyl group | Antifungal/antimicrobial (common in thiazole derivatives) | Condensation reactions using tetrakis(dimethylamino)ethylene (TDAE) methodology |
| 2-(1-methyl-1H-1,2,3-triazol-5-yl)-5-((2-(pyridin-4-yl)pyrrolidin-1-yl)methyl)-1H-benzo[d]imidazole | Benzimidazole + pyrrolidine + triazole + pyridine | Potential kinase inhibition (pyridine enhances metal coordination; triazole modulates solubility) | Pd-catalyzed cross-coupling or SNAr reactions |
| 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones | Benzimidazole + thiazolidinone + arylidene | Antimicrobial (Gram-positive bacteria: MIC 8–32 µg/mL) | Aldol condensation with sodium ethoxide catalysis |
| 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones | Thiazolidinone + dihydropyrazole + thione | Anti-inflammatory (COX-2 inhibition reported in similar derivatives) | Reflux in ethanol with DMF-EtOH recrystallization |
Key Observations :
Thiazole vs. Thiazolidinone: The target compound’s thiazole ring offers greater aromatic stability compared to thiazolidinone derivatives (e.g., ), which may enhance metabolic resistance but reduce flexibility for target binding .
Linker Diversity: The methanone linker in the target compound differs from methylene or thione linkers in analogs (e.g., ), which could alter electronic properties and hydrogen-bond acceptor capacity .
Q & A
Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, starting with the preparation of the 2-methyl-1H-benzo[d]imidazole and 2,4-dimethylthiazole moieties. Key steps include:
- Coupling Reactions : Formation of the methanone bridge between the pyrrolidine and thiazole groups using coupling agents like EDCI or DCC under inert conditions .
- Cyclization : Optimized reflux conditions (e.g., ethanol at 80°C for 6–8 hours) to assemble the pyrrolidine-benzoimidazole core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate intermediates . Characterization :
- NMR (1H/13C) to confirm regiochemistry of substituents .
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. Which analytical techniques are critical for confirming structural integrity?
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .
- FTIR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole ring vibrations (~1450 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring .
Q. How can computational tools predict this compound’s biological activity?
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with known thiazole/imidazole bioactivity databases to predict antimicrobial or kinase inhibition potential .
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrogen bonding with the methanone group and hydrophobic interactions with the dimethylthiazole .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura coupling steps to improve efficiency .
- Table 1 : Yield optimization for key steps.
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzoimidazole formation | Ethanol | None | 80 | 65 | |
| Methanone coupling | DCM | EDCI | 25 | 72 |
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in pyrrolidine) causing signal splitting .
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals in aromatic regions .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., thiazole derivatives in ).
Q. How does pH influence the compound’s stability during biological assays?
- Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC.
- Key Finding : Stable at pH 5–7 (<5% degradation), but hydrolyzes rapidly under alkaline conditions (pH >8) due to methanone group susceptibility .
Q. What mechanistic insights exist for key reactions (e.g., thiazole-pyrrolidine coupling)?
- Isotopic Labeling : Use 13C-labeled carbonyl precursors to track methanone formation via NMR .
- Kinetic Studies : Pseudo-first-order analysis reveals rate-limiting steps (e.g., nucleophilic attack on the carbonyl carbon) .
Q. How are purification challenges addressed for polar by-products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
